molecular formula C18H21NO4 B2567972 N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}furan-2-carboxamide CAS No. 633284-07-8

N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}furan-2-carboxamide

Cat. No.: B2567972
CAS No.: 633284-07-8
M. Wt: 315.369
InChI Key: ZJFSORDRRPVUNL-UHFFFAOYSA-N
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Description

N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}furan-2-carboxamide is a synthetic organic compound that features a furan ring, an oxane ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}furan-2-carboxamide typically involves multiple steps:

    Formation of the oxane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the oxane ring.

    Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis.

    Coupling of the furan ring with the oxane-methoxyphenyl intermediate: This step may involve a coupling reaction such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxane ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}furan-2-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(2-Methoxyphenyl)oxan-4-YL]methyl}furan-2-carboxamide
  • N-{[4-(4-Bromophenyl)oxan-4-YL]methyl}furan-2-carboxamide

Uniqueness

N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}furan-2-carboxamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not present in similar compounds .

Properties

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-21-15-6-4-14(5-7-15)18(8-11-22-12-9-18)13-19-17(20)16-3-2-10-23-16/h2-7,10H,8-9,11-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFSORDRRPVUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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